molecular formula C15H15NO3 B1441944 1-(2,5-Dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1226083-15-3

1-(2,5-Dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1441944
CAS No.: 1226083-15-3
M. Wt: 257.28 g/mol
InChI Key: YHAZHEJKFCIYSQ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
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Biological Activity

1-(2,5-Dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its cytotoxic effects, anti-inflammatory properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a dihydropyridine ring and various substituents that enhance its biological interactions. Its molecular formula is C15H15N1O3C_{15}H_{15}N_{1}O_{3} with a molecular weight of approximately 273.29 g/mol. The presence of the carboxylic acid functional group is crucial for its biological activity.

Cytotoxicity

Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. For instance, in vitro assays have shown that this compound exhibits significant inhibitory effects on the HCT-15 colon cancer cell line with an IC50 value around 9.24 µM .

CompoundIC50 (µM)Cell Line
This compound9.24 ± 0.9HCT-15
Compound 3a7.94 ± 1.6HCT-15
Compound 3b9.24 ± 0.9HCT-15

These results indicate moderate cytotoxicity and suggest that further optimization could enhance its effectiveness as an antineoplastic agent.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. The mechanism appears to involve modulation of specific enzyme activities or receptor interactions that are pivotal in inflammatory pathways. This potential makes it a candidate for treating conditions characterized by inflammation.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways associated with pain and inflammation.
  • Induction of Apoptosis : Studies suggest that compounds similar to this one can induce apoptosis in cancer cells, potentially through pathways involving PARP-1 protein interactions .

Case Studies

In a series of experiments designed to evaluate the cytotoxicity and mechanism of action, researchers synthesized a variety of dihydropyridine derivatives and tested their effects on different cancer cell lines. The results indicated that structural modifications significantly impacted their biological activity:

  • Compound Variants : Variants with different substituents showed varying levels of cytotoxicity and selectivity towards tumor cells versus normal cells.
  • Flow Cytometry Analysis : This technique was employed to assess apoptosis induction, revealing that certain derivatives induced higher rates of programmed cell death compared to controls .

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-5-6-11(2)12(8-10)9-16-7-3-4-13(14(16)17)15(18)19/h3-8H,9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAZHEJKFCIYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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